molecular formula C24H46N2O2 B12461108 N-cyclododecyl-N'-(2-ethylhexyl)butanediamide

N-cyclododecyl-N'-(2-ethylhexyl)butanediamide

Cat. No.: B12461108
M. Wt: 394.6 g/mol
InChI Key: NWGVORAMJDLRLS-UHFFFAOYSA-N
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Description

N-cyclododecyl-N’-(2-ethylhexyl)butanediamide is an organic compound with the molecular formula C24H46N2O2 This compound is characterized by its unique structure, which includes a cyclododecyl group and an ethylhexyl group attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-N’-(2-ethylhexyl)butanediamide typically involves the reaction of cyclododecylamine with 2-ethylhexylamine in the presence of a butanediamide precursor. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-cyclododecyl-N’-(2-ethylhexyl)butanediamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-N’-(2-ethylhexyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-cyclododecyl-N’-(2-ethylhexyl)butanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclododecyl-N’-(2-ethylhexyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclododecyl-N’-cyclohexylsuccinamide: Similar structure but with a cyclohexyl group instead of an ethylhexyl group.

    N,N-bis(2-ethylhexyl)formamide: Contains two ethylhexyl groups but lacks the cyclododecyl group.

Uniqueness

N-cyclododecyl-N’-(2-ethylhexyl)butanediamide is unique due to its combination of a cyclododecyl group and an ethylhexyl group, which imparts specific chemical and physical properties

Properties

Molecular Formula

C24H46N2O2

Molecular Weight

394.6 g/mol

IUPAC Name

N'-cyclododecyl-N-(2-ethylhexyl)butanediamide

InChI

InChI=1S/C24H46N2O2/c1-3-5-15-21(4-2)20-25-23(27)18-19-24(28)26-22-16-13-11-9-7-6-8-10-12-14-17-22/h21-22H,3-20H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

NWGVORAMJDLRLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)CCC(=O)NC1CCCCCCCCCCC1

Origin of Product

United States

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